molecular formula C12H16O2 B7873546 4-(2-Methylphenyl)oxan-4-ol

4-(2-Methylphenyl)oxan-4-ol

Cat. No.: B7873546
M. Wt: 192.25 g/mol
InChI Key: ILVORIUSETVZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)oxan-4-ol is an organic compound with the molecular formula C12H16O2. It is also known by its IUPAC name, 2-(4-methylphenyl)tetrahydro-2H-pyran-4-ol. This compound is characterized by a tetrahydropyran ring substituted with a 2-methylphenyl group and a hydroxyl group at the 4-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)oxan-4-ol typically involves the reaction of 2-methylphenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-Methylphenyl)oxan-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of 4-(2-Methylphenyl)oxan-4-halide or 4-(2-Methylphenyl)oxan-4-amine.

Scientific Research Applications

4-(2-Methylphenyl)oxan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Methylphenyl)oxan-4-ol can be compared with other similar compounds, such as:

    4-(2-Hydroxy-3-methylphenyl)oxan-4-ol: Similar structure but with an additional hydroxyl group on the aromatic ring.

    2-(4-Methylphenyl)tetrahydro-2H-pyran-4-ol: Another isomer with a different substitution pattern on the tetrahydropyran ring.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to variations in their molecular structures.

Properties

IUPAC Name

4-(2-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVORIUSETVZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.